molecular formula C13H11FN2O2 B13090673 Methyl 6-(3-amino-5-fluorophenyl)nicotinate

Methyl 6-(3-amino-5-fluorophenyl)nicotinate

Cat. No.: B13090673
M. Wt: 246.24 g/mol
InChI Key: RZHQFABQUXFVQL-UHFFFAOYSA-N
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Description

Methyl 6-(3-amino-5-fluorophenyl)nicotinate is a chemical compound with the molecular formula C13H11FN2O2. It is a derivative of nicotinic acid and contains both an amino group and a fluorine atom on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-bromo-nicotinic acid with 3-amino-5-fluorophenylboronic acid in the presence of a palladium catalyst to form the desired product .

Industrial Production Methods

Industrial production methods for Methyl 6-(3-amino-5-fluorophenyl)nicotinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control and the use of high-purity reagents, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-amino-5-fluorophenyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can produce various halogenated compounds .

Scientific Research Applications

Methyl 6-(3-amino-5-fluorophenyl)nicotinate is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(3-amino-5-fluorophenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(3-amino-5-fluorophenyl)nicotinate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as enhanced binding affinity and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

methyl 6-(3-amino-5-fluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)8-2-3-12(16-7-8)9-4-10(14)6-11(15)5-9/h2-7H,15H2,1H3

InChI Key

RZHQFABQUXFVQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)F)N

Origin of Product

United States

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